3-bromo-11H-benzo[b]fluoren-11-one
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Overview
Description
3-Bromo-11H-benzo[b]fluoren-11-one is an organic compound with the molecular formula C₁₇H₉BrO and a molecular weight of 309.16 g/mol It is a brominated derivative of benzo[b]fluorenone, characterized by the presence of a bromine atom at the 3-position of the benzo[b]fluorenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-11H-benzo[b]fluoren-11-one typically involves the bromination of 11H-benzo[b]fluoren-11-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or carbon tetrachloride . The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-11H-benzo[b]fluoren-11-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzo[b]fluorenone structure can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH₂) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products
Substitution: Formation of 3-amino-11H-benzo[b]fluoren-11-one or 3-thio-11H-benzo[b]fluoren-11-one.
Reduction: Formation of 3-bromo-11H-benzo[b]fluoren-11-ol.
Oxidation: Formation of 3-bromo-11H-benzo[b]fluoren-11-carboxylic acid.
Scientific Research Applications
3-Bromo-11H-benzo[b]fluoren-11-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-bromo-11H-benzo[b]fluoren-11-one is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and the carbonyl group in the structure may play crucial roles in its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
11H-benzo[b]fluoren-11-one: The parent compound without the bromine substitution.
3-chloro-11H-benzo[b]fluoren-11-one: A chlorinated analog with similar properties.
3-iodo-11H-benzo[b]fluoren-11-one: An iodinated analog with potentially different reactivity due to the larger atomic radius of iodine.
Uniqueness
3-Bromo-11H-benzo[b]fluoren-11-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s potential biological activities make it a valuable candidate for further research in medicinal chemistry .
Properties
IUPAC Name |
3-bromobenzo[b]fluoren-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrO/c18-12-5-6-13-15(9-12)14-7-10-3-1-2-4-11(10)8-16(14)17(13)19/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHIPTPRDZIUHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C(C3=O)C=CC(=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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